Tricyclic cyclosporin A
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Overview
Description
Cyclosporine A is a cyclic undecapeptide with a variety of biological activities including immunosuppressive, anti-inflammatory, antifungal, and antiparasitic properties . It is an extremely powerful immunosuppressant and is approved for use in organ transplantation to prevent graft rejection .
Synthesis Analysis
Cyclosporine A can be synthesized chemically using N-methylated peptides via a series of isonitrile coupling reactions . The synthesis process involves selective N-hydroxyalkylation of the residues Val5 and D-Ala8 . The N-substitution significantly improved compound cell-permeability and markedly diminished CaN inhibition by the binary CsA analog/CypA complex .Molecular Structure Analysis
The structure of Cyclosporine A has been investigated at the single molecule level . Its adsorption on Cu (111) under ultra-high vacuum is characterized with scanning tunnelling microscopy (STM) and density functional theory .Chemical Reactions Analysis
At least 40 different reactions steps are catalyzed by the cyclosporine synthetase which includes 11 aminoadenylation reactions, 11 transthiolation reaction, 7 N-methylation reactions, 10 elongation reactions, and final cyclization reaction .Physical And Chemical Properties Analysis
Cyclosporine A is a neutral, lipophilic, cyclic undecapeptide with a molecular weight of 1202 g/mol . It has seven N-methylated peptide bonds .Mechanism of Action
Cyclosporine A is a calcineurin inhibitor that inhibits T cell activation . Its binding to the receptor cyclophilin-1 inside cells produces a complex known as cyclosporine-cyclophilin . This leads to the inhibition of a number of lymphokines such as IL-2, gamma-IFN, and OAF at the level of transcription or at an earlier activation step which selectively leads to transcription of these and not other proteins .
Safety and Hazards
Future Directions
The future aspects of Cyclosporine A may focus on the use of synthetic modification of cyclosporine which not only addresses the poor solubility but also takes care of GIT enzyme degradation . Additionally, cyclosporine A has shown promise in the treatment of traumatic brain injury and recurrent pregnancy loss , which may inspire some novel transfer failure therapies in the future .
properties
IUPAC Name |
16-ethyl-13-[(E)-1-hydroxy-2-methylhex-4-enyl]-3,6,9,12,18,21,27-heptamethyl-4,7,22,28-tetrakis(2-methylpropyl)-10,25-di(propan-2-yl)-35-thia-3,6,9,12,15,18,21,24,27,30,37-undecazatricyclo[29.5.2.034,37]octatriacontane-2,5,8,11,14,17,20,23,26,29,38-undecone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H111N11O12S/c1-23-25-26-41(15)54(77)53-57(80)65-42(24-2)58(81)68(16)33-49(76)69(17)44(29-35(3)4)56(79)67-51(39(11)12)63(86)70(18)45(30-36(5)6)55(78)66-43-27-28-50-75(59(43)82)48(34-88-50)62(85)72(20)46(31-37(7)8)60(83)71(19)47(32-38(9)10)61(84)73(21)52(40(13)14)64(87)74(53)22/h23,25,35-48,50-54,77H,24,26-34H2,1-22H3,(H,65,80)(H,66,78)(H,67,79)/b25-23+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQWTITGAVGIC-WJTDDFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H111N11O12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1258.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclic cyclosporin A | |
CAS RN |
153475-57-1 |
Source
|
Record name | Tricyclic cyclosporin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153475571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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